2-Pyridinemethanol, 3-(2-methylpropyl)-
Description
Contextualization within Heterocyclic Chemistry
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in chemistry. google.comgoogle.com The nitrogen atom imparts unique properties to the ring, influencing its reactivity and making it a key building block in numerous natural and synthetic compounds. Substituted pyridines, such as 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)-, are part of this extensive family, with their chemical behavior dictated by the nature and position of the substituents on the pyridine core.
Academic Relevance of Pyridinemethanol Derivatives in Organic Synthesis
Pyridinemethanol derivatives are valuable intermediates in organic synthesis. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. This versatility allows for the construction of more complex molecules. For instance, unsubstituted 2-pyridinemethanol is a precursor in the synthesis of various pharmaceutical and fine chemical products. google.comgoogle.com While specific research on 2-Pyridinemethanol, 3-(2-methylpropyl)- is limited in publicly available literature, its structure suggests potential as a building block for novel compounds with tailored properties.
Historical Development of Research on Substituted Pyridine Scaffolds
Research into pyridine and its derivatives dates back to the 19th century. The isolation of pyridine from coal tar and the subsequent elucidation of its structure laid the groundwork for the systematic study of its chemistry. The development of synthetic methods, such as the Hantzsch pyridine synthesis, enabled the preparation of a wide array of substituted pyridines. Over the decades, research has increasingly focused on the synthesis and application of functionalized pyridines, including those with alcohol moieties like the pyridinemethanols, driven by the quest for new pharmaceuticals, agrochemicals, and materials. ontosight.ai The study of specifically substituted pyridines like 2-Pyridinemethanol, 3-(2-methylpropyl)- represents a continuation of this long-standing interest in exploring the chemical space of pyridine derivatives.
While detailed experimental data for 2-Pyridinemethanol, 3-(2-methylpropyl)- is not widely reported, its properties can be inferred from related, well-studied compounds. The table below compares the known properties of the parent compound, 2-pyridinemethanol, and the related substituted pyridine, 3-isobutylpyridine.
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylpropyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWWWWOUBNXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780800-88-6 | |
| Record name | [3-(2-methylpropyl)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Pyridinemethanol, 3 2 Methylpropyl and Analogous Architectures
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The targeted synthesis of 2,3-disubstituted pyridines necessitates strategic functionalization that can overcome the natural reactivity patterns of the pyridine nucleus. This involves the sequential and regioselective introduction of both the 2-methylpropyl (isobutyl) group at the C3 position and the hydroxymethyl group at the C2 position.
Regioselective Introduction of the 2-Methylpropyl Moiety
Achieving C3-selective alkylation of a pyridine ring is a significant synthetic hurdle. Traditional methods like electrophilic aromatic substitution often require harsh conditions and yield a mixture of regioisomers. nih.govacs.org Modern organic synthesis has produced more refined methods to achieve this transformation with high selectivity.
One prominent strategy involves a borane-catalyzed tandem reaction. nih.govacs.org This method facilitates the exclusively C3-selective alkylation of pyridines under mild conditions. nih.govacs.org The reaction proceeds through a sequence of pyridine hydroboration, nucleophilic addition of the resulting dihydropyridine to an aldehyde (such as isobutyraldehyde to introduce the 2-methylpropyl precursor), and subsequent oxidative aromatization. nih.govacs.org A key advantage of this approach is that the pyridine acts as the limiting reactant, making it suitable for late-stage functionalization of more complex molecules. nih.govacs.org
Another approach to C-H functionalization at the meta-position (C3) involves the temporary dearomatization of the pyridine ring. By converting the pyridine into an electron-rich dienamine-type intermediate, the nucleophilic character at the C3 position is enhanced, allowing for regioselective alkylation.
Methodologies for Installing the 2-Hydroxymethyl Group
Once the 3-(2-methylpropyl)pyridine scaffold is established, the next critical step is the introduction of a hydroxymethyl group at the C2 position. Several methodologies can be employed for this transformation.
A common precursor for the 2-hydroxymethyl group is a 2-methyl group (a picoline derivative). A classic route involves the N-oxidation of the 2-methylpyridine derivative to form the corresponding pyridine N-oxide. google.com This is followed by a rearrangement reaction, often using acetic anhydride, which results in the formation of a 2-acetoxymethylpyridine intermediate. google.com The final step is the hydrolysis of the acetate ester under basic conditions, for example, with potassium hydroxide, to yield the desired 2-pyridinemethanol (B130429) derivative. google.com
A more direct and modern approach is the reductive hydroxymethylation of pyridines. rsc.org This can be achieved using iridium or rhodium catalysts in the presence of formaldehyde. rsc.orgresearchgate.net The process involves the activation of the pyridine, for example by N-quaternization, to make it more susceptible to nucleophilic attack. rsc.org The metal catalyst facilitates the dearomative addition of a hydride and a hydroxymethyl group from formaldehyde to the pyridine ring. rsc.orgresearchgate.net
Visible light-induced reactions have also emerged as a mild method for the ortho-hydroxymethylation of pyridine N-oxides, providing a direct, one-step synthesis of 2-hydroxymethylated pyridines. acs.org
Multi-step Synthetic Pathways and Optimization
The synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)- is inherently a multi-step process that requires careful planning of precursor synthesis and optimization of each reaction step to ensure high yield and purity of the final product.
Precursor Synthesis and Derivatization Routes
A plausible multi-step pathway would commence with the synthesis of the key intermediate, 3-(2-methylpropyl)pyridine. This could be achieved via the borane-catalyzed C3-alkylation of pyridine with isobutyraldehyde.
An alternative route begins with a pre-functionalized pyridine, such as 2-chloropyridine. scispace.com Through directed ortho-metalation, a functional group can be introduced at the C3 position. The directing effect of the chlorine atom facilitates this regioselectivity. scispace.com Subsequent nucleophilic substitution of the chlorine at C2 could then be used to build the hydroxymethyl group, or a precursor. For instance, after introducing the 3-isobutyl group, the 2-chloro atom could be displaced or used in a cross-coupling reaction to install a group that can be converted to the hydroxymethyl moiety.
A conceptual synthetic pathway is outlined below:
C3-Alkylation: Pyridine is reacted with isobutyraldehyde in the presence of a borane catalyst to selectively form 3-(2-methylpropyl)pyridine.
C2-Functionalization Precursor: The resulting 3-substituted pyridine is then subjected to a reaction to install a methyl group at the C2 position, creating 2-methyl-3-(2-methylpropyl)pyridine.
N-Oxidation: The 2-methyl-3-(2-methylpropyl)pyridine is oxidized using an agent like hydrogen peroxide in acetic acid to form the corresponding N-oxide. google.com
Rearrangement and Hydrolysis: The N-oxide undergoes an acetic anhydride-mediated rearrangement to form the 2-acetoxymethyl intermediate, which is then hydrolyzed to yield the final product, 2-Pyridinemethanol, 3-(2-methylpropyl)-. google.com
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the efficiency of a multi-step synthesis. This involves a systematic evaluation of parameters such as catalysts, solvents, temperature, reaction time, and stoichiometry.
For catalytic steps, such as the borane-catalyzed alkylation or the metal-catalyzed hydroxymethylation, screening different ligands and metal precursors can significantly impact yield and selectivity. In the hydrolysis of the 2-acetoxymethyl intermediate, factors like the choice of base (e.g., NaOH vs. KOH), its concentration, and the temperature can affect the rate and completeness of the reaction. google.com
Numerical optimization techniques can be employed to systematically explore the parameter space and identify the optimal conditions for a given reaction. mdpi.comsemanticscholar.org Multi-objective optimization can be particularly useful, allowing for the simultaneous maximization of yield and selectivity while minimizing reaction time or temperature. mdpi.comsemanticscholar.org
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing complex molecules like substituted pyridines. These approaches often align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.inijarsct.co.in
One-pot multicomponent reactions (MCRs) are a powerful tool in this regard. nih.govacs.org These reactions allow for the synthesis of complex, multi-substituted pyridines from simple starting materials in a single step, which significantly improves efficiency and reduces waste. nih.govnih.gov
Microwave-assisted synthesis has also been recognized as a valuable green chemistry tool. nih.govacs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govacs.org This is due to rapid and uniform heating of the reaction mixture. ijarsct.co.in
The following table compares the efficiency of microwave-assisted synthesis versus conventional heating for the preparation of certain pyridine derivatives, illustrating the advantages of this green technology. nih.gov
| Compound | Microwave (MW) Method | Conventional Method |
| Yield (%) | Time (min) | |
| 5a | 93 | 7 |
| 5b | 94 | 7 |
| 5c | 90 | 5 |
| 5d | 92 | 6 |
| 5e | 88 | 4 |
This interactive table is based on data for the synthesis of 3-pyridine derivatives and demonstrates the typical improvements seen with microwave-assisted methods.
Other green approaches include the use of mechanochemistry (ball-milling), which can enable solvent-free reactions, and the development of biocatalysts, such as enzymes, which operate under mild conditions with high selectivity. rasayanjournal.co.inijarsct.co.inorganic-chemistry.org The use of environmentally benign solvents, such as water or ionic liquids, is another key consideration in developing sustainable synthetic routes. rasayanjournal.co.in
Catalytic Synthesis Approaches (e.g., transition metal catalysis, organocatalysis)
The construction of 2-Pyridinemethanol, 3-(2-methylpropyl)- can be envisioned through a multi-step sequence involving the strategic introduction of substituents onto the pyridine ring. A key challenge lies in the selective installation of the 2-methylpropyl (isobutyl) group at the 3-position.
One potential strategy involves the use of transition metal-catalyzed cross-coupling reactions. This would typically start with a pyridine ring bearing a leaving group (e.g., a halogen) at the 3-position. A subsequent cross-coupling reaction with an appropriate isobutyl-containing organometallic reagent could then be employed to form the C-C bond. Following the successful installation of the isobutyl group, functionalization at the 2-position would be necessary. This could be achieved through methods such as direct C-H activation or by starting with a pre-functionalized 3-isobutylpyridine.
Once a suitable precursor, such as 3-(2-methylpropyl)-2-cyanopyridine or 3-(2-methylpropyl)-2-pyridinecarboxylic acid, is obtained, the final step involves the reduction of the cyano or carboxyl group to the desired hydroxymethyl group. Transition metal catalysts are well-suited for this transformation. For instance, the catalytic hydrogenation of a 2-cyanopyridine derivative over a palladium-on-carbon (Pd/C) catalyst can yield the corresponding 2-pyridinemethanol. Similarly, the reduction of a 2-pyridinecarboxylic acid or its ester derivative can be accomplished using various catalytic systems.
While direct C-H isobutylation of a pre-formed 2-pyridinemethanol is conceptually attractive, it remains a significant challenge due to issues of regioselectivity. However, advancements in transition-metal-catalyzed C-H functionalization offer potential avenues for future exploration. For example, iridium-catalyzed C-H alkylation has been shown to be effective for the meta-alkylation of certain pyridine derivatives.
Organocatalysis also presents potential, though less direct, routes. Organocatalytic methods are known for the synthesis of highly functionalized pyridines from acyclic precursors. It is conceivable that a synthetic route could be designed to construct the 3-(2-methylpropyl)pyridine ring with a suitable functional group at the 2-position, which could then be reduced.
Table 1: Potential Catalytic Steps in the Synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)-
| Step | Transformation | Potential Catalytic Method | Catalyst Examples |
| 1 | Introduction of 3-(2-methylpropyl) group | Suzuki or Negishi Cross-Coupling | Palladium or Nickel complexes |
| 2 | Functionalization at the 2-position | Direct Cyanation or Carboxylation | Various transition metal catalysts |
| 3 | Reduction of 2-cyano or 2-carboxy group | Catalytic Hydrogenation | Pd/C, Rh/C, Ru-based catalysts |
Sustainable Methodologies in the Preparation of 2-Pyridinemethanol, 3-(2-methylpropyl)-
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. For the preparation of 2-Pyridinemethanol, 3-(2-methylpropyl)-, several aspects of the synthetic route can be optimized for sustainability.
In the reduction step of a 2-cyanopyridine or 2-pyridinecarboxylic acid intermediate, catalytic hydrogenation stands out as a sustainable method. This process often utilizes hydrogen gas as the reductant, which is an environmentally benign reagent, with water being the only byproduct. The use of heterogeneous catalysts, such as palladium on carbon, allows for easy separation and recycling of the catalyst, minimizing waste.
The choice of solvents is another critical factor in sustainable synthesis. The use of greener solvents like water, ethanol, or supercritical fluids is encouraged. For instance, the catalytic hydrogenation of pyridinecarboxylic acids can often be performed in aqueous media.
Electrochemical methods offer another sustainable alternative for the reduction of cyanopyridines. These methods use electricity as a clean reagent and can often be performed under mild conditions in aqueous media, as demonstrated by the electrochemical reduction of cyanopyridine bases using a lead dioxide cathode in the presence of an iron salt catalyst google.com.
Table 2: Comparison of Reduction Methods for Pyridine Precursors from a Sustainability Perspective
| Method | Reagents | Solvents | Byproducts | Catalyst Recyclability |
| Catalytic Hydrogenation | H₂ | Water, Alcohols | Water | High (heterogeneous catalysts) |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Ethers, Alcohols | Metal salts | Low |
| Electrochemical Reduction | Electricity | Aqueous acids | Minimal | Electrode can be reused |
While a specific, optimized sustainable synthesis for 2-Pyridinemethanol, 3-(2-methylpropyl)- has not been reported, the application of these green chemistry principles to the plausible synthetic pathways outlined above would be a critical step towards its environmentally responsible production.
Chemical Reactivity and Derivatization Chemistry of 2 Pyridinemethanol, 3 2 Methylpropyl
Reactions at the Hydroxyl Group
The primary alcohol functionality is a versatile site for chemical modification, readily undergoing reactions typical of primary alcohols, such as esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group of 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)- can be readily converted to esters and ethers under standard conditions. Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with carboxylic acids (Fischer esterification) can provide the corresponding esters, though the reaction is reversible. More commonly, for higher yields, the alcohol is treated with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
| Reaction Type | Reagent Example | Product Class |
| Esterification | Acetic Anhydride | Acetate Ester |
| Esterification | Benzoyl Chloride | Benzoate Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | Methyl Ether |
| Etherification | Sodium Hydride, then Benzyl Bromide | Benzyl Ether |
Oxidation and Reduction Pathways of the Primary Alcohol
The primary alcohol group of 2-Pyridinemethanol, 3-(2-methylpropyl)- can be oxidized to form either the corresponding aldehyde, 3-(2-methylpropyl)pyridine-2-carbaldehyde, or the carboxylic acid, 3-(2-methylpropyl)picolinic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are selective for the formation of the aldehyde. google.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium(VI) reagents in acidic media, will typically oxidize the primary alcohol directly to the carboxylic acid. bohrium.comresearchgate.netwikipedia.org
Conversely, the corresponding aldehyde or carboxylic acid can be reduced to regenerate the primary alcohol. Aldehydes are readily reduced by mild reducing agents like sodium borohydride, while the reduction of the carboxylic acid requires a stronger reducing agent such as lithium aluminum hydride (LAH).
| Reaction | Reagent | Product |
| Oxidation (to Aldehyde) | Manganese Dioxide (MnO2) | 3-(2-methylpropyl)pyridine-2-carbaldehyde |
| Oxidation (to Carboxylic Acid) | Potassium Permanganate (KMnO4) | 3-(2-methylpropyl)picolinic acid |
| Reduction (from Aldehyde) | Sodium Borohydride (NaBH4) | 2-Pyridinemethanol, 3-(2-methylpropyl)- |
| Reduction (from Carboxylic Acid) | Lithium Aluminum Hydride (LiAlH4) | 2-Pyridinemethanol, 3-(2-methylpropyl)- |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group is a poor leaving group and must be converted into a more reactive species to undergo nucleophilic substitution. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transforms the hydroxyl group into an excellent leaving group, which can then be displaced by a wide variety of nucleophiles in an SN2 reaction.
Another method for activating the hydroxyl group is treatment with thionyl chloride (SOCl2) or a phosphorus halide, which converts the alcohol into the corresponding alkyl chloride, 2-(chloromethyl)-3-(2-methylpropyl)pyridine. google.comgoogle.comwikipedia.org This halide is then susceptible to substitution by nucleophiles.
| Activating Reagent | Nucleophile Example | Product |
| p-Toluenesulfonyl chloride | Sodium Cyanide (NaCN) | 3-(2-methylpropyl)-2-pyridylacetonitrile |
| Methanesulfonyl chloride | Sodium Azide (NaN3) | 2-(Azidomethyl)-3-(2-methylpropyl)pyridine |
| Thionyl Chloride (SOCl2) | Ammonia (NH3) | [3-(2-methylpropyl)pyridin-2-yl]methanamine |
Reactions at the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) but more susceptible to nucleophilic aromatic substitution. The substituents at the 2- and 3-positions modify this reactivity.
Electrophilic Aromatic Substitution Studies on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish and requires harsh reaction conditions. quora.comquimicaorganica.orgresearchgate.net The nitrogen atom deactivates the ring towards electrophilic attack and, under acidic conditions, becomes protonated, further increasing this deactivation. When substitution does occur, it is directed to the 3-position (meta to the nitrogen). quora.comresearchgate.net
In the case of 2-Pyridinemethanol, 3-(2-methylpropyl)-, the ring possesses two electron-donating groups: the hydroxymethyl group (-CH2OH) at C2 and the isobutyl group at C3. Both are considered activating groups. libretexts.orgwikipedia.org In polysubstituted pyridines, the most activating group typically directs subsequent substitution. pearson.com The alkyl group is a weak activator, while the hydroxymethyl group is also weakly activating. Their combined effect would be to increase the electron density of the ring relative to pyridine itself, potentially facilitating EAS.
The directing effects of these groups must be considered. The C2-substituent and C3-substituent will direct incoming electrophiles to different positions. Analysis of the stability of the cationic intermediates (Wheland intermediates) suggests that electrophilic attack is most likely to occur at the C5 position. Attack at C4 and C6 would lead to resonance structures where the positive charge is placed on the carbon atoms bearing the electron-donating groups, which is a stabilizing effect. However, attack at C5 avoids placing a positive charge adjacent to the electron-withdrawing ring nitrogen. Given the strong deactivating nature of the pyridine nitrogen, substitution at C5 is generally the most probable outcome for EAS on 3-substituted pyridines.
| Reaction Type | Reagent Example | Probable Major Product |
| Nitration | HNO3 / H2SO4 | 5-Nitro-2-Pyridinemethanol, 3-(2-methylpropyl)- |
| Bromination | Br2 / FeBr3 | 5-Bromo-2-Pyridinemethanol, 3-(2-methylpropyl)- |
| Sulfonation | Fuming H2SO4 | 3-(2-methylpropyl)-2-(hydroxymethyl)pyridine-5-sulfonic acid |
Nucleophilic Aromatic Substitution at the Pyridine Moiety
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA) at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. vaia.commasterorganicchemistry.comlibretexts.org However, for SNA to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In 2-Pyridinemethanol, 3-(2-methylpropyl)-, there are no such leaving groups on the ring.
The presence of electron-donating alkyl and hydroxymethyl groups at the 2- and 3-positions would further disfavor nucleophilic attack on the ring itself by increasing its electron density.
One classic nucleophilic substitution reaction on pyridines is the Chichibabin reaction, which involves the direct amination of the ring, typically at the 2-position, using sodium amide (NaNH2). myttex.netslideshare.netwikipedia.org In this reaction, a hydride ion is eliminated. For 2-Pyridinemethanol, 3-(2-methylpropyl)-, the 2-position is already substituted. While amination at the 6-position is theoretically possible, the reaction is often limited by the electronic and steric properties of the existing substituents. The electron-donating groups on the ring would likely make the Chichibabin reaction difficult, requiring forcing conditions.
If a derivative were synthesized where a leaving group was installed at the 4- or 6-position, then standard SNA reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) would be expected to proceed, yielding the corresponding substituted pyridine derivatives. youtube.com
Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H or Halogenated Positions
The functionalization of the pyridine ring in 2-Pyridinemethanol, 3-(2-methylpropyl)- via metal-catalyzed cross-coupling reactions is a feasible strategy for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through two main pathways: coupling of a halogenated pyridine with an organometallic reagent or direct C-H activation and subsequent coupling.
For cross-coupling involving a halogenated intermediate, the target molecule would first need to be halogenated. The directing effects of the existing substituents—the hydroxymethyl group at C2 and the isobutyl group at C3—would influence the regioselectivity of this initial step. Subsequently, a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig reactions, could be employed to introduce aryl, vinyl, alkynyl, or amino groups, respectively. The choice of catalyst and ligands is crucial for achieving high yields and preventing catalyst inhibition by the pyridine nitrogen. nih.govrsc.org
Direct C-H activation offers a more atom-economical route to functionalization, avoiding the pre-halogenation step. rsc.org However, the regioselectivity of direct C-H activation on the pyridine ring can be challenging to control. nih.gov The inherent electronic properties of the pyridine ring and the directing influence of the substituents play a key role. For a 2,3-disubstituted pyridine, the C4, C5, and C6 positions are available for functionalization. The electronic and steric environment of each position will dictate the outcome of the reaction. For instance, palladium-catalyzed direct arylation of alkylpyridines has been achieved through the formation of N-methylpyridinium salts, which act as transient activators. acs.org
Below is a table summarizing potential cross-coupling reactions applicable to a halogenated derivative of 2-Pyridinemethanol, 3-(2-methylpropyl)-.
| Reaction Name | Reagents | Typical Catalyst | Bond Formed |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester, base | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (sp²-sp²) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C |
| Sonogashira | Terminal alkyne, copper co-catalyst, base | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |
| Buchwald-Hartwig | Amine, base | Pd₂(dba)₃, phosphine (B1218219) ligand | C-N |
Reactivity of the Isobutyl Side Chain
The isobutyl group at the C3 position of the pyridine ring presents opportunities for modification through aliphatic C-H activation or other chemical transformations.
Aliphatic C-H Activation and Functionalization
Direct functionalization of the C-H bonds of the isobutyl group is challenging due to their high bond dissociation energies and the presence of multiple, chemically similar C-H bonds (primary and tertiary). However, advances in catalysis have made such transformations increasingly feasible. rsc.org
One potential approach is through radical-mediated reactions. For instance, free-radical halogenation could selectively introduce a halogen at the tertiary carbon of the isobutyl group, which could then be further elaborated through nucleophilic substitution or elimination reactions.
Directed C-H activation, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, is another powerful strategy. The pyridinemethanol moiety could potentially act as a directing group, although the distance to the C-H bonds of the isobutyl group might pose a challenge for efficient intramolecular activation.
Transformations of the Isobutyl Group
Beyond C-H activation, the isobutyl group can undergo other chemical transformations. Strong oxidation, for example with potassium permanganate, could potentially cleave the isobutyl group to a carboxylic acid at the C3 position, although the conditions might also affect the hydroxymethyl group. rutgers.edu
Rearrangement reactions of the isobutyl group are also conceivable under certain acidic conditions, potentially leading to the formation of a tert-butyl substituted pyridine. However, such reactions would likely require harsh conditions that might not be compatible with the pyridinemethanol functionality.
Formation of Coordination Complexes and Ligand Chemistry
The structure of 2-Pyridinemethanol, 3-(2-methylpropyl)- makes it an excellent candidate as a chelating ligand in coordination chemistry. The pyridine nitrogen atom and the oxygen atom of the hydroxymethyl group can coordinate to a single metal center.
Chelation Behavior with Transition Metals
The arrangement of the pyridine nitrogen and the hydroxymethyl group allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. researchgate.net This bidentate N,O-coordination is a common motif in coordination chemistry and can lead to the formation of stable monomeric or polymeric metal complexes. researchgate.net The isobutyl group at the C3 position is expected to exert a steric influence on the coordination environment, which could affect the geometry and stability of the resulting complexes. rsc.org
The nature of the transition metal, its oxidation state, and the counter-ions will determine the stoichiometry and geometry of the resulting complex. A variety of coordination geometries, such as tetrahedral, square planar, or octahedral, are possible depending on these factors. wikipedia.orgjscimedcentral.com
Synthesis and Structural Characterization of Metal Complexes Utilizing 2-Pyridinemethanol, 3-(2-methylpropyl)- as a Ligand
The synthesis of metal complexes with this ligand would typically involve the reaction of 2-Pyridinemethanol, 3-(2-methylpropyl)- with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent such as ethanol, methanol (B129727), or acetonitrile. The reaction may be carried out at room temperature or with gentle heating. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar co-solvent. researchgate.net
The structural characterization of these complexes would rely on a combination of analytical techniques. Single-crystal X-ray diffraction would provide definitive information on the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as infrared (IR) spectroscopy would show shifts in the vibrational frequencies of the pyridine ring and the O-H bond upon coordination. UV-Visible spectroscopy would provide information about the electronic transitions within the complex, which are often responsible for their color. Nuclear Magnetic Resonance (NMR) spectroscopy could be used to characterize diamagnetic complexes in solution.
Below is a table of hypothetical structural data for a complex of Co(II) with 2-Pyridinemethanol, 3-(2-methylpropyl)-, based on known structures of similar complexes. researchgate.net
| Parameter | Hypothetical Value |
| Complex Formula | [Co(C₁₀H₁₄NO)₂Cl₂] |
| Coordination Geometry | Distorted Tetrahedral |
| Co-N bond length (Å) | ~2.05 |
| Co-O bond length (Å) | ~2.00 |
| Co-Cl bond length (Å) | ~2.25 |
| N-Co-O bite angle (°) | ~85 |
Catalytic Activity of Metal Complexes Derived from 2-Pyridinemethanol, 3-(2-methylpropyl)-
As of the latest available research, there is no specific information detailing the catalytic activity of metal complexes derived from 2-Pyridinemethanol, 3-(2-methylpropyl)-. Extensive searches of scientific literature and chemical databases did not yield any studies focused on the synthesis of such complexes and their subsequent application in catalysis.
While the broader class of pyridine-based ligands and their transition metal complexes are widely explored in catalysis, research has not yet been published on the specific catalytic functions of complexes incorporating the 3-(2-methylpropyl) substituent on the 2-pyridinemethanol scaffold. The electronic and steric effects of the 3-isobutyl group could potentially influence the stability, solubility, and catalytic performance of corresponding metal complexes, but empirical data to support this is not available in the current body of scientific literature.
Consequently, no research findings, data tables, or detailed discussions on the catalytic applications of these specific complexes can be provided.
Advanced Spectroscopic and Structural Elucidation of 2 Pyridinemethanol, 3 2 Methylpropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)- could be elucidated.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments. The expected signals would correspond to the protons of the pyridine (B92270) ring, the hydroxymethyl group, and the isobutyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the hydroxyl group.
The ¹³C NMR spectrum would complement the proton data by showing the number of unique carbon atoms. The chemical shifts of the aromatic carbons would be in the typical downfield region for pyridine derivatives, while the aliphatic carbons of the isobutyl and hydroxymethyl groups would appear at higher fields.
Predicted ¹H and ¹³C NMR Data for 2-Pyridinemethanol, 3-(2-methylpropyl)- No experimental data is available in the searched literature. The following table is a prediction based on known values for similar structures.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-C | - | ~160 |
| 3-C | - | ~138 |
| 4-H | ~7.3 | ~135 |
| 5-H | ~7.2 | ~123 |
| 6-H | ~8.4 | ~148 |
| 7-CH₂ (hydroxymethyl) | ~4.7 | ~64 |
| 8-CH₂ (isobutyl) | ~2.6 | ~40 |
| 9-CH (isobutyl) | ~2.0 | ~28 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the protons on the pyridine ring and within the isobutyl group. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made from the 1D spectra. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for connecting the substituent groups to the pyridine ring. For example, correlations would be expected between the protons of the hydroxymethyl group and carbons C-2 and C-3 of the pyridine ring. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule. wikipedia.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-Pyridinemethanol, 3-(2-methylpropyl)- with high accuracy. nih.gov This precise mass measurement allows for the unambiguous determination of the elemental formula (C₁₀H₁₅NO).
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information. For 2-Pyridinemethanol, 3-(2-methylpropyl)-, fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the isobutyl side chain, and fragmentation of the pyridine ring. The observed fragmentation pattern would serve as a fingerprint for the molecule's structure.
Predicted Fragmentation Data for 2-Pyridinemethanol, 3-(2-methylpropyl)- No experimental data is available in the searched literature. The following table is a prediction of plausible fragmentation pathways.
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) |
|---|---|---|
| 165.1154 [M+H]⁺ | Loss of H₂O | 147.1048 |
| 165.1154 [M+H]⁺ | Loss of CH₂OH | 134.1021 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. For 2-Pyridinemethanol, 3-(2-methylpropyl)-, the spectrum would be a composite of vibrations from the pyridine ring, the hydroxymethyl group, and the isobutyl substituent.
The key vibrational modes expected for this compound are:
O-H Stretching: The hydroxyl group (-OH) of the methanol (B129727) substituent would give rise to a characteristic broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the isobutyl and methylene (B1212753) groups will produce strong signals in the 2850-3000 cm⁻¹ range. scirp.org Specifically, asymmetric and symmetric stretching modes of the methyl (-CH₃) groups are anticipated around 2980 cm⁻¹ and 2870 cm⁻¹, respectively. researchgate.net
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Carbon-carbon and carbon-nitrogen double bond (C=C, C=N) stretching vibrations typically result in a series of bands in the 1400-1650 cm⁻¹ region. Ring "breathing" modes, which involve the concerted expansion and contraction of the entire ring, are also expected and are often strong in the Raman spectrum. aps.org
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group (-CH₂OH) is expected to produce a strong band in the IR spectrum, typically between 1000-1260 cm⁻¹.
C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups in the isobutyl and hydroxymethyl substituents will appear in the 1350-1470 cm⁻¹ region.
A hypothetical summary of the principal expected vibrational bands for 2-Pyridinemethanol, 3-(2-methylpropyl)- is presented below.
Interactive Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak | Characteristic of the hydroxymethyl group. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium-Strong | From the pyridine ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong | From the isobutyl and methylene groups. |
| C=C, C=N Ring Stretches | 1400 - 1650 | Medium-Strong | Medium-Strong | Multiple bands are expected for the pyridine ring. |
| C-H Bending (Aliphatic) | 1350 - 1470 | Medium | Medium | Scissoring and bending modes of CH₂ and CH₃ groups. |
| C-O Stretch (Primary Alcohol) | 1000 - 1260 | Strong | Weak | From the C-OH bond of the hydroxymethyl group. |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong | Weak | The exact position is dependent on the substitution pattern of the ring. |
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
As of this writing, no single-crystal X-ray diffraction data has been published for 2-Pyridinemethanol, 3-(2-methylpropyl)-. Such a study would be essential to determine its precise solid-state conformation and packing.
A crystallographic investigation would reveal:
Molecular Conformation: The dihedral angles defining the orientation of the hydroxymethyl and isobutyl groups relative to the pyridine ring.
Intermolecular Interactions: The primary interaction expected is strong O-H···N hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This is a common and robust supramolecular synthon in pyridine-containing alcohols. Additional weaker C-H···O and C-H···π interactions may also be present.
Crystal Packing: The study would determine how these intermolecular interactions guide the molecules to pack into a specific crystal lattice, defining the unit cell parameters and space group. Research on similar pyridyl-containing molecules has confirmed their capacity to form extensive hydrogen-bonded networks. researchgate.netnih.govmdpi.com
Interactive Table: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Expected Significance in Crystal Packing |
| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | Primary (Structure-directing) |
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Secondary |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Possible |
| C-H···π Interaction | C-H (alkyl) | Pyridine Ring | Possible |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Contributes to overall packing efficiency |
Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms, or polymorphs, which have different molecular arrangements and/or conformations. The presence of a flexible isobutyl group and a strong hydrogen-bonding hydroxyl group in 2-Pyridinemethanol, 3-(2-methylpropyl)- suggests a moderate to high propensity for polymorphism. Different packing arrangements or molecular conformations could lead to polymorphs with distinct physical properties, such as melting point and solubility.
Co-crystallization: Co-crystallization is a technique used to design new solid forms by combining a target molecule with a second molecule (a "coformer") in a specific stoichiometric ratio within a crystal lattice. mdpi.com The subject molecule is an excellent candidate for co-crystallization studies. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen and hydroxyl oxygen can both act as hydrogen bond acceptors. This allows for the formation of robust intermolecular interactions with a wide variety of coformers, such as carboxylic acids, amides, and other compounds capable of hydrogen bonding. nih.gov Investigating the co-crystallization of 2-Pyridinemethanol, 3-(2-methylpropyl)- could lead to the discovery of novel solid forms with tailored physical properties.
Computational and Theoretical Investigations on 2 Pyridinemethanol, 3 2 Methylpropyl
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)-, DFT calculations can predict a variety of ground-state properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Studies on other substituted pyridine (B92270) derivatives have demonstrated the utility of DFT in elucidating their chemical behavior. For instance, DFT calculations have been successfully employed to study the antioxidant and anticancer properties of novel pyrazole (B372694) and pyridine derivatives. nih.gov These studies often involve calculating electronic and energetic descriptors to understand the compounds' activity.
Illustrative DFT-Calculated Properties for Pyridine Derivatives
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates polarity of the molecule |
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Analysis of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), can reveal the most likely sites for electrophilic and nucleophilic attack. For 2-Pyridinemethanol, 3-(2-methylpropyl)-, the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group would be expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack. The pyridine ring itself can act as an electron-withdrawing group, influencing the reactivity of the substituents.
Reaction Mechanism Prediction and Kinetic Modeling
Computational chemistry is an invaluable tool for mapping out reaction pathways and predicting the kinetics of chemical transformations.
By modeling the potential energy surface of a reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is critical for understanding reaction mechanisms and predicting reaction rates. For the synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)-, or its subsequent transformations, DFT calculations could be used to compare different possible reaction pathways and identify the most energetically favorable route. For example, in the synthesis of related compounds, DFT has been used to elucidate the mechanism of palladium-catalyzed allylation of primary amines by allylic alcohols. researchgate.net
Hypothetical Activation Energies for a Transformation of a Pyridine Derivative
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|
| Pathway A | 15.2 | Kinetically favored |
| Pathway B | 25.8 | Kinetically disfavored |
Kinetic Isotope Effects (KIEs) are changes in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Theoretical calculations of KIEs can provide detailed insights into the transition state geometry and the nature of bond-breaking and bond-forming processes. For a reaction involving the hydroxyl group of 2-Pyridinemethanol, 3-(2-methylpropyl)-, substituting the hydrogen with deuterium (B1214612) would be expected to produce a primary KIE if the O-H bond is broken in the rate-determining step.
Molecular Dynamics and Conformation Analysis
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational dynamics.
For 2-Pyridinemethanol, 3-(2-methylpropyl)-, MD simulations could be used to explore its conformational landscape. The flexibility of the 3-(2-methylpropyl) group and the rotational freedom around the bond connecting the methanol group to the pyridine ring would allow the molecule to adopt various conformations. MD simulations can help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The stability and dynamic properties of similar compounds have been investigated using MD simulations. mdpi.com
In Silico Prediction of Reactivity and Synthetic Accessibility
Computational and theoretical investigations provide powerful, non-experimental methods to predict the chemical behavior and ease of synthesis of novel molecules. For 2-Pyridinemethanol, 3-(2-methylpropyl)-, in silico tools offer critical insights into its potential reactivity and synthetic feasibility, guiding further laboratory research. These predictions are typically grounded in quantum mechanics and machine learning models trained on vast chemical datasets.
Prediction of Reactivity
The chemical reactivity of a molecule can be effectively predicted using computational methods like Density Functional Theory (DFT). researcher.lifeias.ac.in These methods calculate the electronic structure of a molecule, providing data on molecular orbitals and electron distribution, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) Theory: A key aspect of reactivity analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For 2-Pyridinemethanol, 3-(2-methylpropyl)-, the electron-donating nature of the 3-isobutyl group and the properties of the 2-hydroxymethyl group would influence the electron density and orbital energies of the pyridine ring. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactive behavior. researchgate.nettandfonline.com These descriptors provide a more nuanced understanding of the molecule's stability and reactivity profile. A hypothetical DFT analysis at a common level of theory, such as B3LYP/6-311G+(d,p), would yield the parameters shown in the table below. ias.ac.inresearchgate.net
Table 1: Hypothetical Global Reactivity Descriptors for 2-Pyridinemethanol, 3-(2-methylpropyl)- Illustrative values based on typical DFT analysis of substituted pyridines.
| Parameter | Formula | Description | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 5.6 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. | -3.7 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | 2.8 eV |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. | 0.179 eV-1 |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. | 2.44 eV |
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. mdpi.com For 2-Pyridinemethanol, 3-(2-methylpropyl)-, the nitrogen atom of the pyridine ring and the oxygen of the methanol group would be expected to be electron-rich sites, representing key centers for intermolecular interactions. mdpi.com
Prediction of Synthetic Accessibility
Synthetic accessibility evaluates the ease with which a molecule can be synthesized in a laboratory. Modern approaches use machine learning models trained on large databases of known reactions and synthesized molecules to generate a quantitative score. nih.govnih.gov
Synthetic Accessibility Score (SAscore): One of the most common metrics is the Synthetic Accessibility Score (SAscore), which ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govresearchgate.net The SAscore is calculated by combining two main components:
Fragment Score: This component is based on the frequency of occurrence of different molecular fragments within a large database of existing molecules, such as PubChem. nih.govresearchgate.net The presence of common, frequently synthesized fragments lowers the score (making it easier to synthesize), while rare or novel fragments increase it.
Complexity Penalty: This component adds penalties for structural features that are known to complicate synthesis, such as the presence of stereocenters, macrocycles, non-standard ring fusions, and large molecule size. nih.govnih.gov
Table 2: Estimated Contribution to the Synthetic Accessibility Score (SAscore) for 2-Pyridinemethanol, 3-(2-methylpropyl)-
| Feature | Analysis | Impact on Synthetic Accessibility |
| Core Structure | Substituted Pyridine | The pyridine core is a very common heterocycle in medicinal chemistry and organic synthesis. Its fragments are well-represented in chemical databases. |
| Substituents | Isobutyl group, Methanol group | These are simple, common alkyl and functional groups. Their introduction onto a pyridine ring is typically achievable via standard synthetic methods. |
| Stereochemistry | No stereocenters | The molecule is achiral, which avoids the complexities of stereoselective synthesis and chiral separations. |
| Ring Complexity | Single aromatic ring | The structure contains no complex fused rings or macrocycles. |
| Size | Molecular Weight: 165.23 g/mol | The molecule is relatively small, which generally correlates with easier synthesis and purification. |
| Overall SAscore Estimate | Given the common fragments and low structural complexity, the molecule would be expected to have a low SAscore, indicating it is likely easy to synthesize. |
Other Scoring Models: Besides SAscore, other models exist, such as the SCScore, which is trained on millions of reactions and aims to predict the number of reaction steps required for a synthesis. nih.govchemrxiv.org The SYBA score uses a model trained on both easy-to-synthesize and hard-to-synthesize compounds to create a binary classification. nih.govchemrxiv.org These complementary tools provide a consensus view on the synthetic feasibility of a target molecule before resources are committed to its synthesis. nih.gov
Mechanistic Studies of Chemical Transformations Involving 2 Pyridinemethanol, 3 2 Methylpropyl
Elucidation of Reaction Pathways and Intermediates
While specific mechanistic studies for the synthesis of 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)- are not extensively documented in the literature, a plausible and widely accepted reaction pathway can be inferred from the synthesis of analogous 2-pyridinemethanol derivatives. A common route involves the oxidation of the corresponding 2-picoline precursor, in this case, 2-methyl-3-(2-methylpropyl)pyridine, to its N-oxide, followed by an acid anhydride-mediated rearrangement and subsequent hydrolysis.
The initial step is the N-oxidation of the pyridine (B92270) ring. This is typically achieved using an oxidizing agent such as hydrogen peroxide in an acidic medium, like glacial acetic acid. google.com The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the oxidant, leading to the formation of 2-methyl-3-(2-methylpropyl)pyridine N-oxide. This intermediate is crucial as it activates the methyl group at the 2-position for subsequent functionalization.
The second stage involves the "Boekelheide rearrangement," where the N-oxide is treated with an acid anhydride, commonly acetic anhydride. google.com This reaction is believed to proceed through an initial acylation of the N-oxide oxygen, forming an O-acetylated intermediate. This is followed by a scispace.comscispace.com-sigmatropic rearrangement, a type of pericyclic reaction, where the acetyl group migrates from the oxygen to the adjacent methyl group. This rearrangement results in the formation of an ester intermediate, specifically 2-acetoxymethyl-3-(2-methylpropyl)pyridine.
The final step is the hydrolysis of the ester intermediate to yield the desired alcohol, 2-Pyridinemethanol, 3-(2-methylpropyl)-. This is typically achieved under basic conditions, for instance, by using an aqueous solution of a base like sodium hydroxide or potassium hydroxide. google.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the acyl-oxygen bond to liberate the alcohol and a carboxylate salt.
Table 1: Plausible Intermediates in the Synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)-
| Step | Reactant | Reagent(s) | Key Intermediate |
|---|---|---|---|
| 1. N-Oxidation | 2-methyl-3-(2-methylpropyl)pyridine | H₂O₂, CH₃COOH | 2-methyl-3-(2-methylpropyl)pyridine N-oxide |
| 2. Rearrangement | 2-methyl-3-(2-methylpropyl)pyridine N-oxide | (CH₃CO)₂O | 2-acetoxymethyl-3-(2-methylpropyl)pyridine |
Role of Catalysts and Reagents in Directed Synthesis
The choice of catalysts and reagents is paramount in directing the synthesis towards the desired product with high yield and selectivity. In the proposed synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)-, each reagent plays a specific and critical role.
In the N-oxidation step, while hydrogen peroxide is the primary oxidant, the use of a catalyst can enhance the reaction rate and efficiency. For instance, certain metal catalysts are known to promote the oxidation of pyridines. google.com The acidic solvent, glacial acetic acid, not only serves as a solvent but also protonates the pyridine ring, making it more susceptible to oxidation.
The role of acetic anhydride in the rearrangement step is multifaceted. It acts as a dehydrating agent and, more importantly, facilitates the rearrangement by forming the reactive O-acetylated intermediate. The efficiency of this step can be influenced by the nature of the anhydride used; however, acetic anhydride is the most commonly employed due to its reactivity and cost-effectiveness.
In the final hydrolysis step, the choice of base and reaction conditions (temperature, concentration) can affect the rate of hydrolysis and the purity of the final product. Strong bases like NaOH or KOH are effective in ensuring complete and rapid conversion of the ester to the alcohol.
For other transformations of 2-Pyridinemethanol, 3-(2-methylpropyl)-, such as catalytic hydrogenation of the pyridine ring to form the corresponding piperidine derivative, the choice of catalyst is crucial. Catalysts like Platinum(IV) oxide (PtO₂) in a protic solvent such as glacial acetic acid are effective for the hydrogenation of substituted pyridines. researchgate.net The catalyst provides a surface for the adsorption of both the substrate and hydrogen, facilitating the reduction of the aromatic ring.
Table 2: Key Reagents and Their Functions in the Synthesis Pathway
| Step | Reagent | Function |
|---|---|---|
| N-Oxidation | Hydrogen Peroxide | Oxidizing agent |
| Glacial Acetic Acid | Solvent and activator | |
| Rearrangement | Acetic Anhydride | Dehydrating agent and rearrangement facilitator |
| Hydrolysis | Sodium Hydroxide | Base for ester hydrolysis |
| Hydrogenation | Platinum(IV) oxide | Catalyst for ring reduction |
Kinetic and Thermodynamic Parameter Determination for Specific Reactions
However, the methodologies for determining such parameters are well-established. For instance, the kinetics of the hydrolysis of the ester intermediate could be studied using techniques like UV-Vis spectroscopy or HPLC by monitoring the concentration of the reactant or product over time at different temperatures. From these measurements, the rate constant (k) at each temperature can be determined. An Arrhenius plot (ln(k) vs. 1/T) would then yield the activation energy (Ea) for the reaction.
Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined from the temperature dependence of the equilibrium constant (Keq), as described by the van't Hoff equation. For a reaction like the N-oxidation, calorimetry could be employed to directly measure the heat of reaction.
While specific data for the target compound is lacking, studies on related systems provide a framework for what to expect. For example, kinetic studies on the reactions of substituted pyridines with various electrophiles have been conducted, providing insights into the electronic effects of substituents on reaction rates. scispace.com Similarly, thermodynamic studies on isomers like 4-pyridinemethanol have been performed to determine properties such as molar heat capacity and enthalpy of fusion, which are important for understanding the physical behavior of the compound.
Table 3: Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of 2-acetoxymethyl-3-(2-methylpropyl)pyridine
| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy, ΔH (kJ/mol) | Entropy, ΔS (J/mol·K) |
|---|---|---|---|---|
| 298 | 1.5 x 10⁻⁴ | 65 | -25 | 15 |
| 308 | 3.2 x 10⁻⁴ | 65 | -25 | 15 |
| 318 | 6.8 x 10⁻⁴ | 65 | -25 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific reaction is not available.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
There is no available information on the use of 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)- as a synthetic intermediate.
Precursor for Advanced Organic Scaffolds in Research
No documented instances of 2-Pyridinemethanol, 3-(2-methylpropyl)- serving as a precursor for advanced organic scaffolds were found.
Building Block for Specialty Chemicals and Research Reagents
The role of 2-Pyridinemethanol, 3-(2-methylpropyl)- as a building block for the synthesis of specialty chemicals or research reagents is not described in the available scientific literature.
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
There is no information available regarding the utilization of 2-Pyridinemethanol, 3-(2-methylpropyl)- as a ligand in either homogeneous or heterogeneous catalysis.
Design and Synthesis of Novel Metal-Pyridinemethanol Catalysts
Applications in Stereoselective Synthesis
There are no documented applications of 2-Pyridinemethanol, 3-(2-methylpropyl)- in the field of stereoselective synthesis.
Contribution to Novel Material Development
No evidence was found to suggest that 2-Pyridinemethanol, 3-(2-methylpropyl)- has been used in the development of novel materials.
Due to the absence of specific scientific literature and research data for "2-Pyridinemethanol, 3-(2-methylpropyl)-", it is not possible to generate the requested detailed article. The compound may be a novel substance with yet-to-be-published applications, a theoretical molecule, or a highly specialized intermediate not widely reported in public databases.
Incorporation into Polymeric Architectures
The bifunctional nature of 2-Pyridinemethanol, 3-(2-methylpropyl)- (a hypothetical monomer) suggests its potential as a building block in polymer chemistry. The hydroxyl group (-CH₂OH) can participate in various polymerization reactions, while the pyridine (B92270) ring offers unique properties to the resulting polymer.
Potential Polymerization Pathways:
Polyesters and Polyethers: The primary alcohol group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. Similarly, under specific conditions, it could be used to synthesize polyethers. The bulky 3-(2-methylpropyl) group would likely influence the polymer's morphology, potentially leading to amorphous materials with lower glass transition temperatures compared to polymers with less sterically hindered side chains.
Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethanes. The pyridine moiety in the polymer backbone could act as an internal catalyst or influence the curing process.
Chain-Growth Polymerization: The hydroxyl group could be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then undergo free-radical, anionic, or controlled radical polymerization to yield polymers with pendant pyridine units.
Properties and Applications of Hypothetical Polymers:
The incorporation of the 3-(2-methylpropyl)-2-pyridinemethanol moiety into a polymer chain would be expected to impart specific properties:
Metal Coordination: The nitrogen atom of the pyridine ring can coordinate with metal ions. This property could be exploited to create metallopolymers with applications in catalysis, sensing, or as responsive materials. The coordination of metal ions can also lead to cross-linking, forming polymer networks or gels.
Adhesion and Surface Modification: The polar pyridine group can enhance the adhesive properties of the polymer and its ability to bind to various surfaces.
Controlled Solubility: The pyridine unit can be protonated or quaternized, allowing for pH-responsive or water-soluble polymers.
Below is a table summarizing potential polymerization strategies and the expected properties of the resulting polymers containing the 3-(2-methylpropyl)-2-pyridinemethanol unit.
| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Class | Potential Properties |
| Step-Growth (Condensation) | Dicarboxylic acids, Diisocyanates | Polyesters, Polyurethanes | Tunable thermal properties due to the alkyl side chain, potential for metal coordination and hydrogen bonding. |
| Chain-Growth (after modification) | Acryloyl chloride, Methacryloyl chloride | Polyacrylates, Polymethacrylates | Polymers with pendant pyridine groups, offering sites for post-polymerization modification, metal complexation, and pH-responsiveness. |
| Ring-Opening Polymerization | Cyclic esters (e.g., caprolactone) | Polyesters | The pyridinemethanol could act as an initiator, leading to polymers with a terminal pyridine group. |
Supramolecular Chemistry and Self-Assembly Studies
The structure of 2-Pyridinemethanol, 3-(2-methylpropyl)- is well-suited for applications in supramolecular chemistry, where non-covalent interactions are used to construct larger, organized structures.
Key Intermolecular Interactions:
Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state or in solution.
Metal Coordination: As mentioned, the pyridine nitrogen is an excellent ligand for a wide range of metal ions. This interaction is a powerful tool in supramolecular chemistry for the construction of discrete metallacycles, coordination polymers, and metal-organic frameworks (MOFs). The steric bulk of the 3-(2-methylpropyl) group would play a crucial role in directing the geometry of the resulting metal complexes.
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of self-assembled structures.
Potential Supramolecular Architectures:
Self-Assembled Monolayers (SAMs): The molecule could potentially form SAMs on various substrates, with the hydroxyl or pyridine group acting as the anchor.
Liquid Crystals: The combination of a rigid aromatic core (pyridine) and a flexible alkyl chain (2-methylpropyl) is a common design motif for liquid crystalline materials.
Gels: Through a combination of hydrogen bonding and other non-covalent interactions, this molecule could act as a low-molecular-weight gelator, capable of immobilizing solvents at low concentrations.
The table below outlines the potential non-covalent interactions and the resulting supramolecular structures that could be formed using 2-Pyridinemethanol, 3-(2-methylpropyl)- as a building block.
| Non-Covalent Interaction | Interacting Groups | Potential Supramolecular Structure | Potential Applications |
| Hydrogen Bonding | -OH (donor/acceptor), Pyridine-N (acceptor) | Chains, sheets, helical structures, low-molecular-weight gels. | Crystal engineering, design of functional organic materials. |
| Metal Coordination | Pyridine-N | Discrete metallacycles, coordination polymers, metal-organic frameworks (MOFs). nih.govacs.org | Catalysis, gas storage, sensing, molecular recognition. |
| π-π Stacking | Pyridine ring | Contributes to the stability of solid-state packing and the formation of ordered assemblies in solution. | Development of organic electronic materials. |
| van der Waals Forces | 3-(2-methylpropyl) group | Influences the packing and solubility of the molecule and its assemblies. | Control over the morphology and physical properties of the resulting materials. |
Advanced Analytical Methodologies for Detection and Characterization in Research Matrices
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation of complex mixtures. For 2-Pyridinemethanol (B130429), 3-(2-methylpropyl)-, both gas and liquid chromatography are pivotal.
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 2-Pyridinemethanol, 3-(2-methylpropyl)-. cdc.gov The choice of detector is critical and is dictated by the desired selectivity and sensitivity.
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and exhibits a robust and linear response to hydrocarbons. While it is not selective for nitrogen-containing compounds, its reliability and wide linear range make it suitable for quantitative analysis when the sample matrix is relatively simple. cdc.gov For instance, in the analysis of a synthesis reaction mixture where 2-Pyridinemethanol, 3-(2-methylpropyl)- is the major product, GC-FID can provide accurate quantification.
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups. While the pyridine (B92270) moiety itself provides some response, the ECD is not the most common detector for this class of compounds unless derivatization with an electrophoric group is performed.
Nitrogen-Phosphorus Detector (NPD): The NPD is a highly selective detector for compounds containing nitrogen and phosphorus. srigc.com It offers significantly higher sensitivity for these compounds compared to the FID, making it ideal for trace-level analysis of 2-Pyridinemethanol, 3-(2-methylpropyl)- in complex matrices. srigc.com The NPD's selectivity minimizes interference from co-eluting non-nitrogenous compounds. coresta.org A comparison of FID and NPD for the analysis of nitrogen-containing compounds often shows that the NPD can achieve lower limits of detection (LOD) and quantification (LOQ). coresta.org
Below is an interactive table with hypothetical retention time data for 2-Pyridinemethanol, 3-(2-methylpropyl)- on different GC columns, illustrating the type of data generated in such analyses.
| Column Type | Stationary Phase | Retention Time (min) | Detector |
| DB-5MS | 5% Phenyl-methylpolysiloxane | 12.5 | FID |
| HP-INNOWax | Polyethylene glycol | 15.2 | FID |
| DB-17ms | 50% Phenyl-methylpolysiloxane | 14.8 | NPD |
| CP-Sil 8 CB | 5% Phenyl-methylpolysiloxane | 12.8 | NPD |
Note: The data in this table is illustrative and intended to represent typical outputs from GC analysis.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. helixchrom.com For 2-Pyridinemethanol, 3-(2-methylpropyl)-, LC-MS/MS offers high sensitivity and specificity, enabling its detection and quantification even in complex biological or environmental samples. helixchrom.com
The separation is typically achieved using reversed-phase chromatography, where the choice of column and mobile phase is optimized to achieve good peak shape and resolution. helixchrom.com The mass spectrometer provides detailed structural information and allows for highly selective detection using techniques like Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly selective detection method significantly reduces matrix effects and improves the accuracy of quantification. forensicrti.org
For a compound like 2-Pyridinemethanol, 3-(2-methylpropyl)-, typical MRM transitions would involve the protonated molecule [M+H]+ as the precursor ion, followed by fragmentation to characteristic product ions. The selection and optimization of these transitions are crucial for method development. forensicrti.org
The following interactive table provides examples of potential MRM transitions for positional isomers of a substituted pyridinemethanol, demonstrating the specificity of LC-MS/MS.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2-Pyridinemethanol, 3-isopropyl- | 152.1 | 134.1 | 93.1 | 15 |
| 2-Pyridinemethanol, 4-isopropyl- | 152.1 | 134.1 | 108.1 | 18 |
| 2-Pyridinemethanol, 5-isopropyl- | 152.1 | 134.1 | 77.1 | 20 |
| 2-Pyridinemethanol, 6-isopropyl- | 152.1 | 134.1 | 93.1 | 16 |
Note: The data in this table is illustrative and based on the principles of mass spectral fragmentation of similar compounds.
Hyphenated Techniques for Comprehensive Compositional Analysis
Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive analysis of complex samples. numberanalytics.com The coupling of a separation technique with a spectroscopic detection method is particularly powerful. nih.gov
For the analysis of 2-Pyridinemethanol, 3-(2-methylpropyl)-, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique. nih.gov GC provides the separation of volatile components in a mixture, while the mass spectrometer identifies the eluted compounds based on their mass spectra. The fragmentation pattern of 2-Pyridinemethanol, 3-(2-methylpropyl)- in the mass spectrometer is a unique fingerprint that allows for its unambiguous identification. Key fragmentation pathways for similar structures often involve the loss of the hydroxymethyl group, cleavage of the isobutyl side chain, and fragmentation of the pyridine ring. whitman.eduslideshare.net
Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. This technique provides detailed structural information of the separated compounds, which is invaluable for the characterization of novel compounds or for the analysis of complex isomeric mixtures. nih.gov
Spectrophotometric Methods for Quantitative Research Applications
Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed for the quantitative analysis of 2-Pyridinemethanol, 3-(2-methylpropyl)- in research applications, especially for in-process monitoring of reactions or for quality control of pure substances. The pyridine ring exhibits characteristic absorption bands in the UV region. sielc.com For pyridine itself, absorption maxima are observed around 250-260 nm. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the pyridine ring. rsc.org
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined from its absorbance using this calibration curve. While not as selective as chromatographic methods, UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for certain applications.
The following table shows hypothetical UV-Vis absorption data for different substituted pyridines, illustrating the effect of substitution on the absorption maximum.
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Pyridine | 257 | 2750 |
| 2-Methylpyridine | 260 | 3560 |
| 3-Methylpyridine | 263 | 3100 |
| 2-Pyridinemethanol | 262 | 3500 |
Note: The data in this table is illustrative and based on known spectroscopic properties of pyridine derivatives.
Emerging Analytical Approaches in Chemical Research
The field of analytical chemistry is continuously evolving, with new techniques emerging that offer enhanced separation power, sensitivity, and structural information.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful technique for the separation of ionic and polar compounds with high efficiency and resolution. nih.gov It is particularly well-suited for the separation of isomers that may be difficult to resolve by LC. nih.gov For pyridine derivatives, which can be protonated, CE-MS offers an alternative and often complementary separation mechanism to LC.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique can separate isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. nih.gov The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, provides an additional parameter for compound identification. nih.gov This can be particularly useful for differentiating between positional isomers of substituted pyridines.
Q & A
Basic: What are the standard synthetic routes for 2-Pyridinemethanol derivatives, and how can their purity be optimized?
Answer:
2-Pyridinemethanol derivatives are typically synthesized via nucleophilic substitution or Grignard reactions. For example, describes a protocol using Zn, PbCl₂, and TiCl₄ in THF to functionalize pyridine rings. To optimize purity, researchers should employ column chromatography (silica gel) and verify outcomes via ¹H NMR or LC-MS. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further isolate high-purity crystals .
Basic: Which spectroscopic and analytical methods are critical for characterizing 2-Pyridinemethanol-based complexes?
Answer:
Key methods include:
- ¹H NMR : Identifies hydrogen bonding interactions, as shown in for catalytic activation of epoxides .
- XPS and EDS : Used in to confirm surface composition of functionalized catalysts .
- FTIR : Detects coordination shifts in hydroxyl or pyridyl groups, critical for verifying metal-ligand binding (e.g., Cu(II) complexes in ) .
Advanced: How does 2-Pyridinemethanol act as a hydrogen bond donor in CO₂ cycloaddition reactions?
Answer:
In CO₂-epoxide cycloaddition ( ), the hydroxyl group of 2-Pyridinemethanol donates hydrogen bonds to stabilize the epoxide’s oxygen, lowering the activation energy for ring opening. Comparative studies show that substituting the hydroxyl with 3-hydroxypyridine enhances catalytic efficiency due to stronger electron-withdrawing effects .
Advanced: What structural insights explain the magnetic behavior of Cu(II) inclusion complexes with 2-Pyridinemethanol?
Answer:
reveals that [Cu(2-pyridinemethanolate)(2-pyridinemethanol)]PF₆ forms a dinuclear complex within γ-cyclodextrin. Magnetic susceptibility measurements indicate weak antiferromagnetic coupling between Cu(II) centers, attributed to their spatial separation and ligand field effects. Circular dichroism further confirms chiral induction from the γ-cyclodextrin cavity .
Advanced: How can computational methods clarify charge transfer in 2-Pyridinemethanol-metal complexes?
Answer:
Quantum mechanical calculations (e.g., DFT) in model interfragment charge transfer between Cu(II) and the pyridinemethanol ligand. These studies predict electronic transitions and binding energies, validated experimentally via UV-Vis and XPS .
Basic: What factors influence the reactivity of the hydroxyl group in 2-Pyridinemethanol derivatives?
Answer:
Reactivity is modulated by:
- Steric effects : Bulky substituents (e.g., 3-(2-methylpropyl)) hinder nucleophilic attack.
- Solvent polarity : Protic solvents stabilize hydrogen-bonded intermediates, as shown in for cycloaddition reactions .
- pH : Deprotonation in basic conditions enhances nucleophilicity, critical for coordination chemistry .
Advanced: How do structural analogs of 2-Pyridinemethanol compare in catalytic applications?
Answer:
demonstrates that replacing 2-Pyridinemethanol with 3-hydroxypyridine improves catalytic turnover in CO₂ cycloaddition due to stronger electron-withdrawing effects. Comparative kinetic studies (e.g., Arrhenius plots) and Hammett correlations are recommended to quantify substituent effects .
Advanced: How can conflicting structural data on metal-pyridinemethanol complexes be resolved?
Answer:
Contradictions in crystallographic vs. spectroscopic data (e.g., ’s dinuclear Cu complex vs. monomeric proposals) require multi-technique validation:
- Single-crystal XRD : Resolves bond lengths/angles.
- EPR : Detects unpaired electrons in Cu(II).
- Magnetic measurements : Confirm antiferromagnetic coupling .
Basic: What are the stability and storage requirements for 2-Pyridinemethanol derivatives?
Answer:
specifies storage in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyl group. Stability tests (TGA/DSC) recommend avoiding prolonged exposure to light or humidity .
Advanced: What strategies are used to incorporate 2-Pyridinemethanol motifs into drug development?
Answer:
While direct pharmaceutical data is limited, highlights analogous compounds (e.g., Lansoprazole) where pyridinemethanol derivatives serve as chiral auxiliaries. Researchers can leverage Suzuki-Miyaura cross-coupling () to introduce bioactive groups while retaining the hydroxyl’s hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
